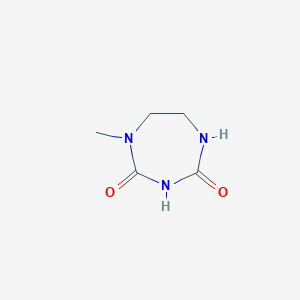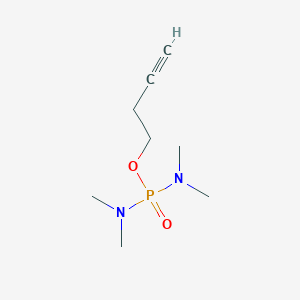
N-(3-Bromophenyl)-3-methoxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromophenyl)-3-methoxybut-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, a methoxy group, and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-methoxybut-2-enamide typically involves the reaction of 3-bromoaniline with 3-methoxybut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization and solvent extraction to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-3-methoxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Bromophenyl)-3-oxobut-2-enamide.
Reduction: Formation of N-(3-Bromophenyl)-3-methoxybutanamide.
Substitution: Formation of N-(3-Substituted phenyl)-3-methoxybut-2-enamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
N-(3-Bromophenyl)-3-methoxybut-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-3-methoxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes. It may act as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various physiological processes, which can be beneficial in the treatment of certain diseases.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromophenyl)-3-methoxybutanamide: Similar structure but lacks the double bond in the but-2-enamide moiety.
N-(3-Bromophenyl)-3-oxobut-2-enamide: Similar structure but has a carbonyl group instead of a methoxy group.
N-(3-Bromophenyl)-3-methoxyprop-2-enamide: Similar structure but has a shorter carbon chain.
Uniqueness
N-(3-Bromophenyl)-3-methoxybut-2-enamide is unique due to the presence of both a methoxy group and a but-2-enamide moiety, which can influence its reactivity and biological activity. The combination of these functional groups can make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61579-05-3 |
|---|---|
Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-methoxybut-2-enamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(15-2)6-11(14)13-10-5-3-4-9(12)7-10/h3-7H,1-2H3,(H,13,14) |
InChI Key |
YZFBUYHNDKHPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

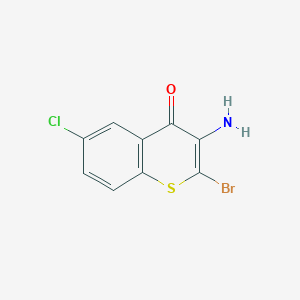
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)


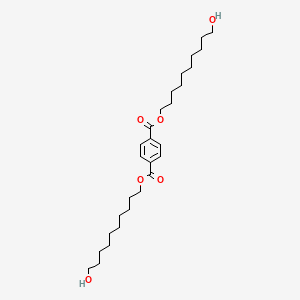
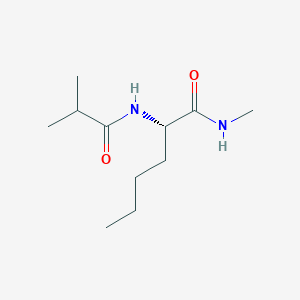
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
